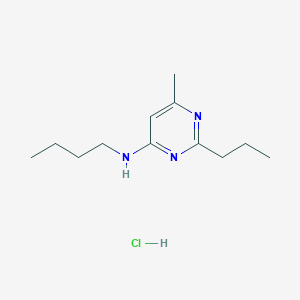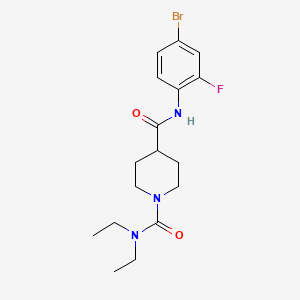
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, commonly known as CP-544, is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various physiological and pathological processes in the central nervous system (CNS). CP-544 has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
CP-544 acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. The α7nAChR is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. CP-544 binding to the α7nAChR inhibits the influx of calcium ions, which is essential for the activation of downstream signaling pathways that are involved in the modulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CP-544 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which are implicated in the modulation of cognitive function, mood, and behavior. CP-544 has also been shown to improve synaptic plasticity and reduce neuroinflammation, which are implicated in the pathogenesis of various this compound disorders.
实验室实验的优点和局限性
CP-544 has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR, which allows for the precise modulation of neuronal activity. However, CP-544 has several limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
未来方向
CP-544 has significant potential for the development of novel therapeutics for various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. Future research should focus on the optimization of CP-544's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and targeted delivery of CP-544 to the this compound. Additionally, the identification of novel targets and pathways that are modulated by CP-544 could lead to the development of new therapeutic strategies for the treatment of this compound disorders.
合成方法
CP-544 can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde, followed by the reaction with cyanoacetic acid in the presence of a base catalyst. The purity of the synthesized compound can be improved by recrystallization using a suitable solvent.
科学研究应用
CP-544 has been extensively studied for its potential therapeutic applications in various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. CP-544 has also been shown to have antidepressant effects in animal models of depression. Moreover, CP-544 has been suggested to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various this compound disorders.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)9-12(10-16)11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAINTMPOKDOZDV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)